Dehydro Isradipine
Overview
Description
Dehydro Isradipine is a major metabolite of Isradipine . It is a potent calcium channel blocker utilized in the compound industry . It selectively inhibits calcium influx, resulting in relaxation of vascular smooth muscle and improved blood flow .
Molecular Structure Analysis
The molecular formula of this compound is C19H19N3O5 . The molecular weight is 369.37 .
Scientific Research Applications
Pharmacokinetics and Exposure-Response in Parkinson’s Disease
Isradipine, a dihydropyridine calcium channel inhibitor, has been studied for its neuroprotective effects in Parkinson’s disease (PD) models. However, it failed to demonstrate efficacy in a phase 3 clinical trial. Research focused on modeling its plasma pharmacokinetics in trial participants and investigating drug exposure associations with PD progression (Venuto et al., 2021).
Potential Role in Cardiovascular Disease Treatment
Isradipine has shown potent coronary, cerebral, and peripheral vasodilation. Clinical trials indicate its effectiveness as an antihypertensive agent, potentially useful for treating chronic stable angina and congestive heart failure (Fitton & Benfield, 1990).
Treatment of Hypertensive Disorders in Pregnancy
In a randomized placebo-controlled study, isradipine effectively lowered maternal mean arterial blood pressure in women with nonproteinuric hypertension. However, it was not effective in cases with proteinuria (Wide‐Swensson et al., 1995).
Impact on Atherosclerosis in Hypertensive Patients
The Multicentre Isradipine/Diuretic Atherosclerosis Study (MIDAS) was the first to explore antihypertensives’ impact on atherosclerosis progression in hypertensive patients (Schwarz, 1994).
Solid Dispersion for Controlled Drug Release
Research on polyethylene oxide-based solid dispersion containing isradipine aimed to enhance drug dissolution rate and control release. This is significant for drugs with narrow therapeutic fluctuation ranges (Tran & Tran, 2013).
Antihypertensive Treatment Profile
Isradipine’s vascular selectivity results in a powerful vasodilating action, with minimal cardiac effects. It has been documented as effective for arterial hypertension treatment, both as monotherapy and in combination with other agents (Hansson, 1993).
Safety and Tolerability in Parkinson's Disease
A pilot study evaluated isradipine controlled release in early Parkinson's disease patients, assessing safety and tolerability. The study found dose-dependent tolerability with no significant effect on blood pressure or PD motor disability (Simuni et al., 2010).
Mechanism of Action
Target of Action
Dehydro Isradipine, a derivative of Isradipine , primarily targets L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cardiac and arterial smooth muscle cells . The compound exhibits greater selectivity towards arterial smooth muscle cells .
Mode of Action
This compound binds to calcium channels with high affinity and specificity, inhibiting calcium flux into cardiac and arterial smooth muscle cells . This inhibition results in a decrease in arterial smooth muscle contractility and subsequent vasoconstriction .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . Inhibition of the initial influx of calcium decreases the contractile activity of arterial smooth muscle cells .
Pharmacokinetics
Isradipine, from which this compound is derived, is 90–95% absorbed following oral administration, with peak plasma concentrations attained in about 1.5 hours . Its bioavailability is approximately 15–24% due to first-pass metabolism . Isradipine is a lipophilic compound which is approximately 97% bound to plasma proteins .
Result of Action
The inhibition of calcium influx into arterial smooth muscle cells by this compound results in vasodilation . The vasodilatory effects of Isradipine result in an overall decrease in blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilic nature may affect its distribution in the body, and its binding to plasma proteins can influence its pharmacokinetics . Additionally, factors such as the patient’s age, liver function, and the presence of other medications can also impact the compound’s action .
Safety and Hazards
Future Directions
While specific future directions for Dehydro Isradipine are not detailed in the search results, research into Isradipine and its metabolites continues to be an active area of study. For example, studies have been conducted to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films . Another study aimed to formulate nanostructured lipid carriers of Isradipine to enhance its oral bioavailability and prolong its antihypertensive effect .
Biochemical Analysis
Biochemical Properties
Dehydro Isradipine, as a metabolite of Isradipine, likely shares similar biochemical properties with its parent compound. Isradipine is known to interact with L-type calcium channels, acting as a selective agonist . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
Isradipine, and by extension this compound, has been shown to have significant effects on various types of cells and cellular processes. It inhibits calcium flux into cardiac and arterial smooth muscle cells . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Isradipine. Isradipine binds to calcium channels with high affinity and specificity, inhibiting calcium influx into cardiac and arterial smooth muscle cells . This inhibition results in decreased arterial smooth muscle contractility and subsequent vasodilation .
Dosage Effects in Animal Models
In animal models, Isradipine has demonstrated concentration-dependent neuroprotective effects
Properties
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCEEUFISNYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439442 | |
Record name | Dehydro Isradipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-18-7 | |
Record name | 3-Methyl 5-isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydro Isradipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL 5-ISOPROPYL 4-(2,1,3-BENZOXADIAZOL-4-YL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPS7AGG1GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.